Ethyl 4-(4-methylphenyl)-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, an oxazole ring, and a carboxylate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor.
Amidation Reaction: The amido group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE
- ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE
- ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18N2O4S2 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H18N2O4S2/c1-3-27-22(26)19-15(14-8-6-13(2)7-9-14)12-30-21(19)23-20(25)16-11-17(28-24-16)18-5-4-10-29-18/h4-12H,3H2,1-2H3,(H,23,25) |
InChI Key |
HEEQKWAELRNRHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NOC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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